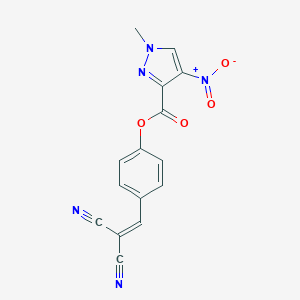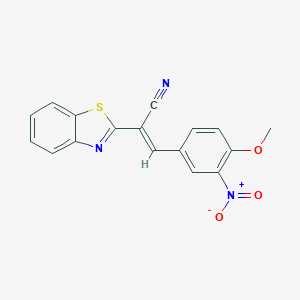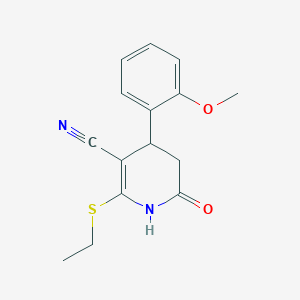
4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a dicyanovinyl group, a phenyl ring, and a nitro-substituted pyrazole moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE typically involves a multi-step processThe reaction conditions often require the use of solvents like ethanol and catalysts such as silver or copper to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .
化学反応の分析
Types of Reactions
4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The dicyanovinyl group can be reduced to a corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrazines, acetylenic ketones, and various catalysts like silver and copper. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, amino derivatives, and various functionalized aromatic compounds .
科学的研究の応用
4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe for studying enzyme interactions and biological pathways.
Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of 4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The dicyanovinyl group can also participate in electron transfer reactions, affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Similar in structure but lacks the dicyanovinyl and nitro groups.
4-Nitrophenylpyrazole: Contains a nitro group but lacks the dicyanovinyl group.
1-Methyl-3-phenylpyrazole: Similar but lacks both the dicyanovinyl and nitro groups
Uniqueness
4-(2,2-DICYANOETH-1-EN-1-YL)PHENYL 1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dicyanovinyl and nitro groups makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C15H9N5O4 |
|---|---|
分子量 |
323.26g/mol |
IUPAC名 |
[4-(2,2-dicyanoethenyl)phenyl] 1-methyl-4-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C15H9N5O4/c1-19-9-13(20(22)23)14(18-19)15(21)24-12-4-2-10(3-5-12)6-11(7-16)8-17/h2-6,9H,1H3 |
InChIキー |
RZNJDYDBCKLSDV-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-] |
正規SMILES |
CN1C=C(C(=N1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL (2E)-2-[(3-BROMO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388455.png)
![5,9-Dimethyl-3-phenylfuro[3,2-g]chromen-7-one](/img/structure/B388456.png)
![6-ACETYL-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDIN-3(2H)-ONE](/img/structure/B388460.png)

![ETHYL 6-({[(4-BROMOPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-4-(2-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B388463.png)
![ETHYL (2E)-5-(2H-1,3-BENZODIOXOL-5-YL)-2-{[5-(2,3-DICHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388464.png)
![ETHYL (2E)-2-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-5-(2,5-DIMETHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388465.png)
![2-Methyl-1-[(3-methylphenyl)sulfanyl]-3,5-dinitrobenzene](/img/structure/B388466.png)

![7-(allyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B388471.png)
![ETHYL 5-(2,5-DIMETHOXYPHENYL)-2-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388472.png)
![ethyl 2-(5-bromo-2-hydroxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B388473.png)
![(2E)-6-acetyl-2-[4-(dimethylamino)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B388475.png)

